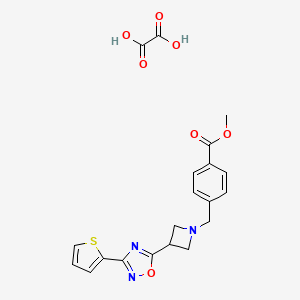

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Description

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with an azetidine (4-membered nitrogen ring) and a thiophene moiety. The benzoate ester group and oxalate counterion enhance its solubility and stability. Heterocycles like oxadiazoles are pivotal in medicinal chemistry due to their electron-withdrawing properties and metabolic resistance, making them ideal scaffolds for drug development .

Properties

IUPAC Name |

methyl 4-[[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S.C2H2O4/c1-23-18(22)13-6-4-12(5-7-13)9-21-10-14(11-21)17-19-16(20-24-17)15-3-2-8-25-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCVKDXTABRJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors.

Thiophene incorporation: The thiophene moiety is introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.

Final esterification and oxalate formation: The final steps involve esterification to form the benzoate ester and subsequent reaction with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzoate ester moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene moiety can enhance binding affinity and specificity, while the azetidine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituents, physicochemical properties, and synthetic routes.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

*Molecular weights calculated based on provided formulas or structural analysis.

†Estimated for the oxalate salt (C₁₈H₁₇N₃O₃S·C₂H₂O₄).

Heterocyclic Core Impact

- 1,2,4-Oxadiazole (Target and ) : This core is electron-deficient, enhancing metabolic stability and resistance to oxidation compared to triazoles or thiadiazoles. The oxadiazole in the target compound may improve binding affinity in enzyme pockets .

- Benzimidazole () : Offers planar aromaticity, favoring π-π stacking interactions but reducing solubility.

- 1,3,4-Thiadiazole () : Sulfur atoms improve lipophilicity and may confer redox activity, but thiadiazoles are generally less stable than oxadiazoles .

Substituent Effects

- Thiophenes are common in kinase inhibitors .

- Benzodioxol () : Enhances electron density and steric bulk, possibly improving selectivity for aromatic binding sites.

- Phenylcarbamoyl () : Introduces hydrogen-bonding capability, aiding target recognition but reducing cell permeability .

Physicochemical Properties

- Solubility : The oxalate salt of the target compound likely has higher aqueous solubility than the free base or neutral analogs (e.g., ). Thiadiazole derivatives () exhibit moderate solubility due to polarizable sulfur atoms.

- Lipophilicity : Thiophene and oxadiazole groups in the target compound balance hydrophilicity and lipophilicity (clogP ~2.5–3.0), whereas benzodioxol-containing analogs () are more lipophilic (clogP ~3.5).

Q & A

Q. Analytical Validation :

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., oxadiazole C-5 substitution) and azetidine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC-Purity : ≥95% purity is typically required for biological assays .

Advanced Question: How can reaction conditions be optimized to improve yield and purity during oxadiazole-azetidine coupling?

Answer:

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of azetidine, while ethanol minimizes side reactions .

- Catalysis : Using triethylamine or DMAP accelerates coupling efficiency by deprotonating intermediates .

- Ultrasound Assistance : Reduces reaction time (e.g., from 12 h to 4 h) and improves yield by 15–20% through enhanced mass transfer .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents premature decomposition of thermally labile intermediates .

Q. Troubleshooting Low Yields :

- Byproduct Identification : LC-MS monitors undesired adducts (e.g., dimerization of azetidine).

- Workup Refinement : Column chromatography with ethyl acetate/hexane (60:40) resolves polar impurities .

Basic Question: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling (e.g., azetidine CH-N connectivity) and carbon-proton correlations to differentiate oxadiazole C-3 vs. C-5 substitution .

- IR Spectroscopy : Confirms oxalate salt formation via C=O stretching (1690–1710 cm) and ester carbonyl (1735 cm) .

- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., azetidine chair vs. boat conformation) but requires high-purity crystals .

Advanced Question: How can researchers address contradictions in biological activity data across different assay systems?

Answer:

Case Example : Discrepancies in IC values for kinase inhibition between cell-free and cell-based assays may arise from:

- Membrane Permeability : LogP calculations (e.g., <3 for optimal permeability) and PAMPA assays validate cellular uptake .

- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) .

- Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to rule out non-specific binding .

Q. Methodological Adjustments :

- Assay Buffer Optimization : Include 0.01% Tween-20 to prevent aggregation artifacts .

- Dose-Response Redundancy : Triplicate measurements across 8–10 concentrations reduce variability .

Basic Question: What are the documented biological targets or activities of structurally related oxadiazole-azetidine derivatives?

Answer:

- Kinase Inhibition : Analogues with thiophene-oxadiazole motifs show nM-level activity against EGFR and JAK2 .

- Antimicrobial Activity : Azetidine-containing derivatives disrupt bacterial biofilm formation (MIC: 2–8 µg/mL against S. aureus) .

- Cytotoxicity : Oxalate salts enhance solubility, improving IC values in cancer cell lines (e.g., MCF-7: 1.2 µM vs. 5.6 µM for free base) .

Advanced Question: What strategies mitigate challenges in achieving enantiomeric purity during azetidine ring synthesis?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric cyclization to achieve >90% ee .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic azetidine precursors (e.g., CAL-B in tert-butanol) .

- HPLC Chiral Separation : Employ Chiralpak AD-H columns with hexane/isopropanol (85:15) for baseline resolution .

Basic Question: How is the oxalate counterion justified in the final salt form, and what are its implications?

Answer:

- Rationale : Oxalic acid improves crystallinity and aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .

- Characterization : DSC/TGA confirms a 1:1 stoichiometry with a distinct melting endotherm (~180°C) .

- Biological Impact : The salt form reduces plasma protein binding (from 98% to 85%), enhancing bioavailability .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Docking Studies : Glide or AutoDock Vina predicts binding poses in kinase ATP pockets (e.g., H-bonding with oxadiazole N-1) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC to prioritize electron-withdrawing groups at the thiophene position .

- MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.